1,4-DI(Pyridin-4-YL)benzène

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

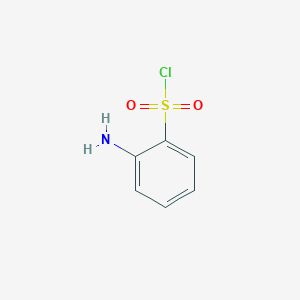

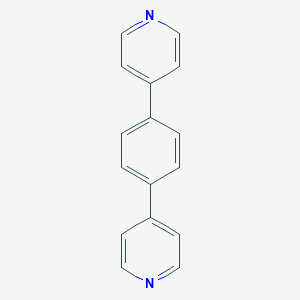

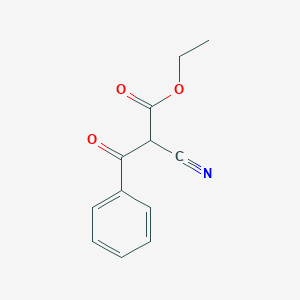

1,4-DI(Pyridin-4-YL)benzene, also known as 1,4-Di(4-pyridyl)benzene, is an organic compound with the molecular formula C16H12N2. It consists of a benzene ring substituted with two pyridine rings at the 1 and 4 positions. This compound is known for its applications in coordination chemistry and materials science due to its ability to act as a ligand in metal-organic frameworks (MOFs) and other coordination complexes .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

This compound is often used as a ligand in the synthesis of metal-organic frameworks (MOFs) , suggesting that it may interact with metal ions or other components in these structures.

Mode of Action

In the context of mofs, it likely acts as a bridging ligand, connecting metal ions or clusters to form the framework . The pyridyl groups on the benzene ring can coordinate to metal ions, facilitating the formation of these structures.

Biochemical Pathways

As a component of MOFs, it may influence the properties and functions of these materials, which have diverse applications in areas such as gas storage, catalysis, and drug delivery .

Pharmacokinetics

Given its use in the synthesis of MOFs, its bioavailability may depend on the specific properties of the resulting material .

Result of Action

In the context of MOFs, the presence of this compound could influence the structure and function of the material .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 1,4-DI(Pyridin-4-YL)benzene, particularly in the context of MOF synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-DI(Pyridin-4-YL)benzene can be synthesized through various methods. One common synthetic route involves the reaction of 1,4-dibromobenzene with 4-pyridylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate .

Another method involves the condensation of 4-pyridinecarboxaldehyde with 1,4-phenylenediamine in the presence of an acid catalyst. This reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production of 1,4-DI(Pyridin-4-YL)benzene often involves large-scale Suzuki coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

1,4-DI(Pyridin-4-YL)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Nitro or halogenated pyridine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4-Bis(4-pyridyl)benzene: Similar structure but with different substituents on the pyridine rings.

1,3-Di(4-pyridyl)benzene: Similar structure but with pyridine rings at the 1 and 3 positions.

4,4’-Bipyridine: Consists of two pyridine rings connected by a single bond.

Uniqueness

1,4-DI(Pyridin-4-YL)benzene is unique due to its linear structure, which allows it to act as a rigid linker in the formation of metal-organic frameworks. This property makes it particularly useful in the design of materials with specific porosity and adsorption characteristics .

Propriétés

IUPAC Name |

4-(4-pyridin-4-ylphenyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-2-14(16-7-11-18-12-8-16)4-3-13(1)15-5-9-17-10-6-15/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWKLXRVKVOYLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90413261 |

Source

|

| Record name | 4,4'-(1,4-Phenylene)dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90413261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113682-56-7 |

Source

|

| Record name | 4,4'-(1,4-Phenylene)dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90413261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B169916.png)

![tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B169943.png)

![(3S)-3-amino-4-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B169924.png)